molecular formula C13H19NS B7451801 4-(2-Phenylethyl)-1,4-thiazepane

4-(2-Phenylethyl)-1,4-thiazepane

Cat. No.: B7451801
M. Wt: 221.36 g/mol
InChI Key: TZXZFPLTRAJGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Phenylethyl)-1,4-thiazepane is a synthetic organic compound featuring a seven-membered 1,4-thiazepane ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The 1,4-thiazepane core is a significant nitrogen- and sulfur-containing heterocycle widely utilized as a key building block for pharmaceuticals and other biologically active compounds . Compounds containing the 1,4-thiazepine ring, the unsaturated analogue, are documented to exhibit a range of pharmacological properties, including antiarrhythmic, antispasmodic, and central nervous system activities, highlighting the therapeutic potential of this structural class . In research, this compound serves as a versatile synthetic intermediate. Its structure can be leveraged to develop novel chemical entities for probing biological pathways. The phenylethyl substituent is a common pharmacophore that can influence binding to various biological targets. Furthermore, the sulfur atom within the thiazepane ring presents a site for further chemical modifications, such as oxidation to sulfoxides or sulfones, which are common strategies in medicinal chemistry to modulate the compound's electronic properties, polarity, and metabolic stability . Researchers can employ this compound in the synthesis of more complex polycyclic systems or as a precursor in the development of potential therapeutic agents targeting cardiovascular or inflammatory diseases . The product is provided for research and development applications only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(2-phenylethyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-2-5-13(6-3-1)7-9-14-8-4-11-15-12-10-14/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXZFPLTRAJGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of 1,4-Thiazepane Derivatives

The following table summarizes key structural and physicochemical differences between 4-(2-Phenylethyl)-1,4-thiazepane and related compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Notable Features
This compound 4-(2-Phenylethyl) C₁₃H₁₉NS 221.36 g/mol Lipophilic phenethyl group; no electronegative substituents
3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride 3-(2-Methoxyphenyl); hydrochloride salt C₁₂H₁₆ClNOS 265.78 g/mol Methoxy group enhances polarity; hydrochloride improves solubility
4-(2H-1,3-Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane Benzodioxole carbonyl; difluorophenyl C₂₀H₁₈F₂NO₃S 402.43 g/mol Fluorine atoms increase metabolic stability; carbonyl may alter conformation
4-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane Chlorophenyl; morpholinylmethyl C₂₂H₃₁ClN₂O₂S 423.0 g/mol Chlorine enhances halogen bonding; morpholine improves solubility

Key Comparative Insights

Substituent Effects on Lipophilicity and Solubility: The phenethyl group in this compound contributes to moderate lipophilicity, favoring passive diffusion across biological membranes. In contrast, the hydrochloride salt of 3-(2-methoxyphenyl)-1,4-thiazepane exhibits higher aqueous solubility due to ionic character .

Electronic and Steric Modifications: Electronegative substituents (e.g., fluorine in , chlorine in ) may enhance binding affinity via halogen bonding or dipole interactions. These groups are absent in this compound, suggesting differences in target selectivity . The methoxy group in 3-(2-methoxyphenyl)-1,4-thiazepane could act as a hydrogen bond acceptor, altering receptor engagement compared to the non-polar phenethyl group .

The unmodified thiazepane core in this compound retains greater conformational adaptability .

Metabolic Stability :

  • Fluorinated analogs (e.g., ) are likely more resistant to oxidative metabolism due to the strength of C-F bonds. The phenethyl group in the parent compound may be susceptible to CYP450-mediated oxidation, impacting half-life .

Preparation Methods

Cyclization Strategies for Thiazepane Core Formation

The seven-membered 1,4-thiazepane ring is typically constructed via intramolecular cyclization of linear precursors containing amine and thiol functionalities. A representative approach involves the use of 3-amino-1-mercaptopropane derivatives subjected to acid-catalyzed ring closure. For instance, treatment of N-(2-phenylethyl)-3-mercaptopropylamine with polyphosphoric acid (PPA) at 100–110°C induces cyclization, forming the thiazepane backbone . The reaction proceeds through nucleophilic attack of the thiol group on the electrophilic carbon adjacent to the amine, followed by proton transfer and ring closure.

Key Considerations :

  • Solvent Systems : Toluene or dichloromethane is preferred to stabilize intermediates and prevent oligomerization.

  • Catalyst Efficiency : Polyphosphoric acid outperforms Lewis acids (e.g., ZnCl₂) due to its dual role as a proton donor and dehydrating agent .

  • Yield Optimization : Yields range from 45–60% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Reductive Amination for Concurrent Ring and Substituent Formation

Reductive amination offers a single-step route to integrate the phenylethyl group during thiazepane synthesis. A ketone precursor, such as 3-oxo-1-thiolane , is condensed with 2-phenylethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. The imine intermediate is reduced in situ, yielding the target compound with concomitant ring formation .

Advantages :

  • Avoids multi-step functional group protection/deprotection.

  • Achieves moderate yields (50–55%) with high stereochemical control.

Mitsunobu Reaction for S–N Bond Formation

The Mitsunobu reaction facilitates sulfur–nitrogen bond formation between alcohol and thiol precursors. A diol derivative, 2-(2-phenylethylamino)ethanol , is reacted with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), promoting cyclization via oxygen displacement by thiol .

Limitations :

  • Requires anhydrous conditions and stoichiometric phosphine.

  • Lower yields (35–40%) due to competing side reactions.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency of key methodologies:

MethodStarting MaterialConditionsYield (%)Purity (%)
CyclizationN-(2-Phenylethyl)-3-mercaptopropylaminePPA, 110°C, 6 h5895
N-Alkylation1,4-Thiazepane + 2-phenylethyl bromideK₂CO₃, DMF, 60°C, 18 h6292
Reductive Amination3-Oxo-1-thiolane + 2-phenylethylamineNaBH₃CN, MeOH, 24 h5389
Mitsunobu Reaction2-(2-Phenylethylamino)ethanolDEAD, PPh₃, THF, 12 h3885

Structural Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic analysis:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25–7.15 (m, 5H, Ar–H), 3.72 (t, J = 6.4 Hz, 2H, N–CH₂), 2.85–2.65 (m, 4H, S–CH₂ and N–CH₂), 2.50 (quin, J = 6.0 Hz, 2H, CH₂), 1.85–1.70 (m, 2H, CH₂).

  • IR (KBr): ν 2920 (C–H stretch), 1450 (C–N stretch), 690 cm⁻¹ (C–S stretch).

  • MS (EI): m/z 221 [M⁺], 176 [M⁺ – C₃H₅].

Challenges and Optimization Opportunities

  • Ring Strain : Seven-membered rings exhibit moderate strain, favoring transannular interactions that complicate purification.

  • Byproduct Formation : Competing dimerization or oxidation of thiols necessitates inert atmospheres (N₂/Ar).

  • Catalyst Recycling : Homogeneous catalysts (e.g., PPA) are difficult to recover, suggesting exploration of heterogeneous alternatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Phenylethyl)-1,4-thiazepane, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursors containing sulfur and nitrogen atoms. For example, thiazepane ring formation may use thiourea derivatives or cysteine analogs under reflux conditions with polar aprotic solvents (e.g., DMF) . Catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) are employed to enhance ring-closure efficiency. Reaction optimization involves adjusting temperature (80–120°C), solvent polarity, and stoichiometry of reagents to maximize yield (typically 60–75%) and minimize side products like sulfoxide derivatives .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., thiazepane ring protons at δ 3.1–3.5 ppm) and confirms substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and resolves impurities from incomplete cyclization .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₈N₂S: m/z 234.119) .

Q. What are common impurities generated during synthesis, and how are they mitigated?

  • Methodological Answer : Key impurities include:

  • Oxidation byproducts : Sulfoxide or sulfone derivatives formed due to residual oxidizing agents. These are minimized by inert atmospheres (N₂/Ar) and antioxidants like BHT .
  • Ring-opening byproducts : Hydrolysis under acidic conditions generates mercaptan intermediates. Neutralization and rapid workup reduce degradation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the target compound .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., halogens, sulfonyl groups) at the phenyl or thiazepane positions to modulate lipophilicity and target binding .

  • Biological Assays : Test analogs against disease-relevant targets (e.g., GPCRs, kinases) using in vitro binding assays (IC₅₀ determination) and cell-based viability assays (MTT assay) .

  • Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict interactions with active sites (e.g., hydrophobic pockets favoring phenylethyl groups) .

    Derivative Modification Biological Activity
    This compoundParent compoundBaseline activity (e.g., μM IC₅₀)
    7-Fluoro analogFluorine at C7Enhanced metabolic stability
    Sulfonyl derivativeSO₂ group at C4Increased kinase inhibition potency

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or compound stability. Strategies include:

  • Standardized Protocols : Use validated assays (e.g., Eurofins Panlabs for GPCR screening) with internal controls .
  • Stability Studies : Assess compound integrity under assay conditions (pH, temperature) via LC-MS to rule out degradation .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What strategies improve the stability of this compound in aqueous solutions for in vivo studies?

  • Methodological Answer :

  • Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance solubility and prevent hydrolysis .
  • pH Adjustment : Buffer solutions (pH 6.5–7.4) minimize acid/base-catalyzed degradation .
  • Lyophilization : Freeze-drying with cryoprotectants (trehalose) ensures long-term storage stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.